molecular formula C20H37ClO4 B8532755 Methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate CAS No. 57987-71-0

Methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate

Cat. No. B8532755
CAS RN: 57987-71-0
M. Wt: 377.0 g/mol
InChI Key: UXULSVFCKADMPI-UHFFFAOYSA-N
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Description

Methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate is a useful research compound. Its molecular formula is C20H37ClO4 and its molecular weight is 377.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57987-71-0

Product Name

Methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate

Molecular Formula

C20H37ClO4

Molecular Weight

377.0 g/mol

IUPAC Name

methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate

InChI

InChI=1S/C20H37ClO4/c1-4-5-8-12-18(23)13-11-16-20(21,17(2)22)15-10-7-6-9-14-19(24)25-3/h18,23H,4-16H2,1-3H3

InChI Key

UXULSVFCKADMPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(CCCCCCC(=O)OC)(C(=O)C)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diazomethane (approx. 2.5 g., 0.06 mole) in either (100 ml.) is mixed with a solution of 8-acetyl-8-chloro-12-hydroxyheptadecanoic acid (10.9 g., 0.03 mole) in ether (50 ml.). The resulting solution is allowed to stand 4 hours at room temperature. Acetic acid is then added to destroy the excess diazomethane and the solution is washed with dilute sodium bicarbonate solution and water and dried over sodium sulfate. Evaporation of volatile materials at reduced pressure yields methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate, a colorless viscous oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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